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molecular formula C12H9FN2O2 B8815999 Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate

Cat. No. B8815999
M. Wt: 232.21 g/mol
InChI Key: FCIVFGJJCBYNFY-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

To a solution of 5-fluoro-2-pyrimidin-2-ylbenzoic acid methyl ester (1.72 g, 7.407 mmol) in 2-methyl-THF (20 mL) was added sodium hydroxide (0.74 g, 18.517 mmol) and water (20 mL). The mixture was heated to 72° C. and stirred for 2 h. The layers were separated and the aqueous layer was extracted with additional MTBE. A 50% HCl(aq) solution was then dripped into the aqueous layer until a pH of 1 was reached. The resulting solids were filtered to provide the desired product as an off-white solid (1.34 g, 83% yield). 1H NMR (400 MHz, CD3OD): 8.82 (d, J=5.0 Hz, 2H), 7.89 (dd, J=8.6, 5.4 Hz, 1H), 7.53 (dd, J=9.0, 2.7 Hz, 1H), 7.39 (m, 2H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[OH-].[Na+]>O>[F:10][C:8]1[CH:7]=[CH:6][C:5]([C:11]2[N:12]=[CH:13][CH:14]=[CH:15][N:16]=2)=[C:4]([CH:9]=1)[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)C1=NC=CC=N1)=O
Name
Quantity
0.74 g
Type
reactant
Smiles
[OH-].[Na+]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional MTBE
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)O)C1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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